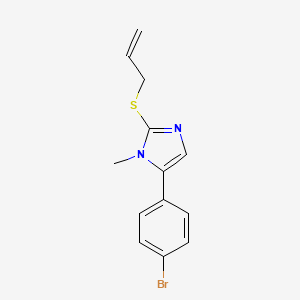

2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-methyl-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2S/c1-3-8-17-13-15-9-12(16(13)2)10-4-6-11(14)7-5-10/h3-7,9H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWXNKIXEPPRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC=C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with an appropriate imidazole derivative.

Allylthio Substitution: The allylthio group can be introduced through a nucleophilic substitution reaction using allylthiol and a suitable leaving group on the imidazole ring.

Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl-substituted imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Major Reactions:

- Oxidation : Produces sulfoxides and sulfones.

- Reduction : Generates phenyl-substituted imidazole derivatives.

- Substitution : Leads to various substituted imidazole derivatives based on the nucleophile used.

Medicinal Chemistry

2-(Allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole serves as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance activity against specific targets, including enzymes and receptors. Notably, imidazole derivatives are known for their diverse pharmacological activities, such as:

The presence of the allylthio group has been shown to increase biological activity, making this compound a candidate for further pharmacological exploration.

Biological Research

In biological studies, this compound can function as a probe to investigate processes involving imidazole-containing compounds. Its structural similarity to histidine allows it to interact effectively with protein molecules, facilitating studies on enzyme mechanisms and receptor interactions .

Materials Science

The compound's unique electronic properties open avenues for its application in materials science. It can be utilized in developing new materials that exhibit specific electronic or optical characteristics, potentially leading to advancements in electronic devices or sensors.

Case Studies and Research Findings

Several studies highlight the efficacy of imidazole derivatives, including this compound:

- Antimicrobial Activity : A study demonstrated that modifications on the imidazole nucleus could lead to enhanced antimicrobial properties. The incorporation of thio groups has been particularly noted for increasing activity against various pathogens .

- Anticancer Potential : Research indicates that imidazole derivatives can exhibit cytotoxic effects against cancer cell lines. The structural modifications of this compound may yield compounds with improved anticancer activity through targeted design .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer agents | Enhanced activity with structural modifications |

| Biological Research | Protein interaction studies | Effective probe due to structural similarity to histidine |

| Materials Science | Development of electronic materials | Unique properties beneficial for sensor technologies |

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

Benzimidazole Derivatives

- Example: Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate . Key Differences:

- Benzimidazole core (fused benzene-imidazole ring) vs. simple imidazole.

- Ethyl carboxylate substituent enhances solubility but may reduce membrane permeability.

Dihydroimidazolone Derivatives

- Example : 4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one .

- Key Differences :

- Partially saturated imidazolone ring with a ketone group.

- Sulfanyl (-SH) group at position 2.

- Implications : The saturated ring reduces aromaticity, altering electronic properties and hydrogen-bonding capacity. The sulfanyl group increases reactivity but may compromise stability.

Substituent Modifications

Allylthio vs. Thiol/Thione Groups

- Example : 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 1105189-77-2) .

- Key Differences :

- Thiol (-SH) vs. allylthio (-S-CH₂-CH=CH₂) .

- Implications :

- Thiols are prone to oxidation (forming disulfides) and have higher reactivity, whereas allylthio groups offer greater stability and reduced metabolic degradation .

- Allylthio’s hydrophobic nature may enhance lipophilicity, improving blood-brain barrier penetration.

Bromophenyl vs. Nitrophenyl/Methoxyphenyl Groups

- Example : 2-(5-Bromo-2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole .

- Key Differences :

- Nitro (-NO₂) and methoxy (-OCH₃) groups alter electronic and steric profiles. Implications:

- Nitro groups are electron-withdrawing, reducing electron density on the imidazole ring and affecting redox properties.

- Methoxy groups increase solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways.

Pharmacological and Physicochemical Properties

Bioactivity

- Target Compound: Limited direct data, but imidazole derivatives are known for anti-inflammatory and antimicrobial activities .

- 4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one’s sulfanyl group may confer antioxidant properties .

Solubility and Stability

Biological Activity

The compound 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12BrN3S

- Molecular Weight : 303.21 g/mol

This compound features an imidazole ring substituted with an allylthio group and a bromophenyl moiety, which may contribute to its biological activities.

Research indicates that imidazole derivatives often exhibit their biological effects through various mechanisms, including:

- DNA Intercalation : Compounds like imidazoles can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : Some imidazoles have been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication.

- Antioxidant Activity : Imidazoles may also exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of imidazole derivatives, including this compound.

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The compound has been evaluated against several bacterial strains:

These results indicate that the compound possesses notable antibacterial activity, making it a potential candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer activity of various imidazole derivatives, including our compound of interest. The results showed that it significantly inhibited cell growth in MCF-7 and HCT-116 cell lines compared to standard chemotherapeutic agents like doxorubicin. The study highlighted its potential as a safer alternative with fewer side effects than traditional chemotherapy drugs .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of imidazole derivatives against resistant strains of bacteria. The findings indicated that this compound exhibited superior activity against multi-drug resistant strains, suggesting its utility in treating infections caused by resistant pathogens .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(allylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed regioselective C–H functionalization, as demonstrated for structurally similar imidazole derivatives. A typical procedure involves reacting 1-methyl-1H-imidazole with brominated aryl precursors (e.g., 4-bromophenyl derivatives) under Pd catalysis. Optimize conditions by adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–120°C), and solvent polarity (e.g., DMF or toluene). Purification via flash chromatography (hexane/ethyl acetate gradients) yields the product .

- Key Parameters : Monitor reaction progress via TLC, and confirm regioselectivity using NMR coupling constants (e.g., allylthio group resonance at δ 3.2–3.8 ppm) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : Identify the allylthio group (δ 3.2–3.8 ppm, multiplet) and 4-bromophenyl protons (δ 7.4–7.6 ppm, doublet). The N-methyl group appears as a singlet at δ 3.6–3.8 ppm .

- FTIR : Confirm the imidazole ring via C=N stretching (~1610 cm) and C–Br absorption (~590 cm) .

- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]) and fragmentation patterns (e.g., loss of allylthio group) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Analyze binding affinities (ΔG values) and key interactions (e.g., hydrogen bonding with 4-bromophenyl) .

Q. How should researchers address contradictory data in spectral characterization or synthetic yields across studies?

- Methodological Answer :

- Spectral Discrepancies : Cross-validate using multiple techniques (e.g., NMR vs. X-ray crystallography). For example, X-ray data resolved ambiguities in imidazole ring conformation for a related compound .

- Yield Variations : Test alternative catalysts (e.g., Pd(OAc) vs. PdCl) or solvents (polar aprotic vs. nonpolar). A study achieved 73% yield using glacial acetic acid as a solvent .

Q. What advanced analytical techniques (e.g., X-ray crystallography, Hirshfeld analysis) are critical for structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions. For example, a bromophenyl-imidazole derivative showed π-π stacking (3.5 Å spacing) and C–H···Br interactions .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute ~12% to the surface) using CrystalExplorer .

Experimental Design Considerations

Q. How can substituent effects (e.g., bromophenyl vs. chlorophenyl) be systematically studied to tune physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.